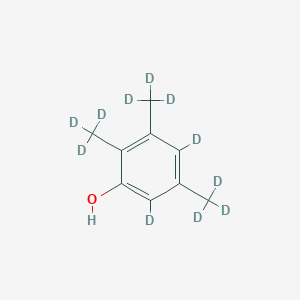

2,3,5-Trimethylphenol-D11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRAOKJKVGDSFR-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterated 2,3,5-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis of deuterated 2,3,5-trimethylphenol. The strategic incorporation of deuterium into molecules is a powerful tool in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and reduce metabolic degradation. This document outlines key synthetic strategies, detailed experimental protocols, and data presentation to aid researchers in this field.

Introduction

Deuterium-labeled compounds, wherein one or more hydrogen atoms are replaced by their stable isotope deuterium, are of significant interest in pharmaceutical research. The greater mass of deuterium compared to hydrogen can lead to a stronger carbon-deuterium (C-D) bond, resulting in a kinetic isotope effect. This can slow down metabolic pathways involving C-H bond cleavage, potentially leading to improved drug efficacy and safety. 2,3,5-Trimethylphenol is a key intermediate in the synthesis of various compounds, including vitamin E, and its deuteration can provide valuable insights into metabolic pathways and be used as an internal standard in analytical studies.

Synthetic Strategies for Deuteration

The synthesis of deuterated 2,3,5-trimethylphenol can be approached through two primary strategies: direct hydrogen-deuterium (H-D) exchange on the 2,3,5-trimethylphenol molecule or a multi-step synthesis involving a deuterated precursor.

1. Direct Hydrogen-Deuterium Exchange:

This approach involves the direct replacement of hydrogen atoms on the aromatic ring and potentially the methyl groups of 2,3,5-trimethylphenol with deuterium. This is often the more straightforward method.

-

Acid-Catalyzed Exchange: The aromatic protons of phenols are susceptible to electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the aromatic protons can be exchanged for deuterium. The ortho and para positions to the hydroxyl group are most readily exchanged.

-

Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum on carbon (Pt/C), can facilitate H-D exchange on aromatic rings under a deuterium gas atmosphere. This method can offer high levels of deuterium incorporation.

-

Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the H-D exchange reactions, often leading to shorter reaction times and improved efficiency.

2. Synthesis from a Deuterated Precursor:

This strategy involves the synthesis of 2,3,5-trimethylphenol from a starting material that is already deuterated. For example, deuterated 1,2,4-trimethylbenzene could be functionalized to introduce the hydroxyl group. This method can provide more specific deuteration patterns but is typically more complex.

Data Summary

The following table summarizes the expected quantitative data for different deuteration methods. The values are illustrative and can vary based on specific reaction conditions.

| Method | Deuterium Source | Catalyst | Typical Yield (%) | Deuterium Incorporation (%) | Key Analytical Techniques |

| Acid-Catalyzed Exchange | D₂SO₄/D₂O | - | 70-85 | 80-95 (Aromatic) | ¹H NMR, ²H NMR, MS |

| Metal-Catalyzed Exchange | D₂ gas | Pt/C | 60-80 | >95 (Aromatic & Methyl) | ¹H NMR, ²H NMR, MS |

| Microwave-Assisted H-D Exchange | D₂O | Acid or Metal Catalyst | 75-90 | 85-98 (Aromatic) | ¹H NMR, ²H NMR, MS |

Experimental Protocols

Method 1: Acid-Catalyzed Deuteration of 2,3,5-Trimethylphenol

This protocol describes a general procedure for the deuteration of the aromatic ring of 2,3,5-trimethylphenol using a deuterated acid.

Materials:

-

2,3,5-Trimethylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (in D₂O)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trimethylphenol (1.0 g) in deuterium oxide (20 mL).

-

Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O until the pH is approximately 7.

-

Extract the product with anhydrous diethyl ether (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the deuterated 2,3,5-trimethylphenol.

-

Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the yield and the level of deuterium incorporation.

Method 2: Platinum-Catalyzed Deuteration of 2,3,5-Trimethylphenol

This protocol outlines a method for achieving high levels of deuteration on both the aromatic ring and the methyl groups.

Materials:

-

2,3,5-Trimethylphenol

-

Deuterium gas (D₂)

-

Platinum on carbon (Pt/C, 10 wt. %)

-

Anhydrous ethyl acetate

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,3,5-trimethylphenol (1.0 g) in anhydrous ethyl acetate (25 mL).

-

Add Pt/C (100 mg) to the solution.

-

Seal the vessel and purge with deuterium gas three times.

-

Pressurize the vessel with deuterium gas to 10 atm.

-

Heat the reaction mixture to 80 °C and stir for 48 hours.

-

After cooling to room temperature, carefully vent the deuterium gas.

-

Filter the catalyst through a pad of Celite®.

-

Remove the solvent under reduced pressure to obtain the deuterated product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterize the product by ¹H NMR, ²H NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows.

Caption: Synthetic routes for deuterated 2,3,5-trimethylphenol.

Caption: General experimental workflow for deuteration.

An In-depth Technical Guide to the Certificate of Analysis for 2,3,5-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis (CoA) for the isotopically labeled compound 2,3,5-Trimethylphenol-D11. A CoA is a critical document that ensures the identity, quality, and purity of a chemical substance, which is of paramount importance in research and pharmaceutical development.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical physicochemical properties and quality specifications for this compound as found on a Certificate of Analysis.

| Parameter | Value | Reference |

| Chemical Identity | ||

| Analyte Name | This compound | [4] |

| Synonyms | Phen-2,4-d2-ol, 3,5,6-tri(methyl-d3)- | [5][6] |

| CAS Number | 362049-46-5 | [4][5] |

| Unlabelled CAS Number | 697-82-5 | [4][5] |

| Molecular Formula | C₉D₁₁HO | [4][6] |

| Molecular Weight | 147.26 g/mol | [4][6] |

| Accurate Mass | 147.1579 | [4][5] |

| Purity Specifications | ||

| Chemical Purity | ≥ 98% | [5] |

| Isotopic Purity (Atom % D) | ≥ 98% | [5] |

| Physical Properties | ||

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 92-95 °C (for unlabelled) | [8][9] |

| Boiling Point | 230-231 °C (for unlabelled) | [9] |

| Storage | 2-8°C Refrigerator | [6] |

Experimental Protocols

The data presented in a Certificate of Analysis is generated through rigorous analytical testing. While specific protocols may vary between manufacturers, the following outlines the general methodologies employed for key analyses of this compound.

2.1. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify volatile impurities and to quantify the chemical purity of the analyte.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., methanol, dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component. The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of this compound.

-

Quantification: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

2.2. Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the degree of deuterium incorporation and the positions of labeling.

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

-

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6).

-

Data Acquisition: ¹H NMR and ²H NMR spectra are acquired. The ¹H NMR spectrum is used to detect any residual protons in the labeled positions. The absence or significant reduction of signals at the chemical shifts corresponding to the methyl and specific aromatic protons confirms successful deuteration.

-

Quantification: The isotopic enrichment (atom % D) is calculated by comparing the integrals of the residual proton signals in the labeled positions to the integral of a non-deuterated internal standard or a non-labeled position in the molecule, if available.

-

2.3. Structural Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), is often used to minimize fragmentation and keep the molecular ion intact.

-

Mass Analysis: The mass analyzer measures the mass-to-charge ratio of the molecular ion. The measured accurate mass is then compared to the theoretical exact mass of this compound (C₉D₁₁HO).

-

Mandatory Visualizations

3.1. Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.

Caption: Workflow for generating a Certificate of Analysis.

3.2. Chemical Structure of this compound

The diagram below shows the chemical structure of this compound, indicating the positions of deuterium labeling.

References

- 1. artsyltech.com [artsyltech.com]

- 2. datacor.com [datacor.com]

- 3. safetyculture.com [safetyculture.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2,3,5-Trimethylphenol 697-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,3,5-Trimethylphenol | CAS#:697-82-5 | Chemsrc [chemsrc.com]

- 9. 2,3,5-三甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Isotopic Purity of 2,3,5-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-Trimethylphenol. This document outlines the available quantitative data, details the experimental protocols for determining isotopic purity, and presents visual workflows for the analytical methodologies.

Introduction

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research and development. Their applications range from metabolic studies and pharmacokinetic analysis to their use as internal standards in quantitative mass spectrometry assays. The precise isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide focuses on the analytical methods used to characterize the isotopic enrichment of this compound.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is a key specification for researchers. The following table summarizes the quantitative data from suppliers.

| Supplier | Product Code | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |

| LGC Standards | CDN-D-5441 | 98 | min 98% | 362049-46-5 |

| CDN Isotopes | D-5441 | 98 | Not specified | 362049-46-5 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to quantify the degree of deuteration. Both ¹H and ²H NMR can be employed to determine isotopic purity.

¹H NMR (Proton NMR) for Isotopic Purity Assessment

By quantifying the small signals from residual protons in the deuterated positions, ¹H NMR can provide a highly accurate measure of isotopic enrichment.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a high-purity, deuterated NMR solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) that does not have signals overlapping with the analyte's signals.

-

Add a known amount of an internal standard with a certified purity to the NMR tube. The internal standard should have a resonance that is well-resolved from the analyte's signals.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. A D1 of 5 times the longest T1 value is recommended.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals and the internal standard.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Carefully integrate the signals corresponding to the residual protons on the aromatic ring and the methyl groups of this compound.

-

Integrate the signal of the known internal standard.

-

Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons each signal represents and the concentration of the internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a sample by separating ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the mass spectrometer being used.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a relatively volatile compound like a phenol derivative, Gas Chromatography-Mass Spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) can be used.

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of the fully deuterated species and its isotopologues (molecules with fewer deuterium atoms).

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the ion cluster corresponding to the molecular ion ([M]+ or [M+H]+) of this compound.

-

Determine the relative intensities of the peaks corresponding to the fully deuterated species (d11) and the less-deuterated isotopologues (d10, d9, etc.).

-

Correct the observed intensities for the natural abundance of ¹³C and other isotopes.

-

Calculate the isotopic purity by expressing the intensity of the peak for the desired deuterated species as a percentage of the sum of the intensities of all isotopologue peaks.

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using NMR spectroscopy and mass spectrometry.

A Technical Guide to 2,3,5-Trimethylphenol-D11 for Researchers and Drug Development Professionals

This in-depth guide provides comprehensive information on 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-trimethylphenol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis and as intermediates in complex chemical syntheses.

Supplier and Pricing Information

This compound is a specialized chemical available from a select number of suppliers. Pricing is often not listed publicly and typically requires a formal quote request. The following table summarizes available supplier information.

| Supplier | Product Name | CAS Number | Notes |

| LGC Standards[1][2] | This compound | 362049-46-5 | Pricing available upon enquiry.[1] |

| Pharmaffiliates[3] | 2,3,5-Trimethylphenol D11 | 362049-46-5 | Login required for price and availability.[3] |

| Fisher Scientific[4] | This compound, CDN | Not specified | Available in 0.5g quantities.[4] |

| ESSLAB[5] | This compound | Not specified | Pricing quoted after order processing.[5] |

| Toronto Research Chemicals (via Biomall)[6] | 2,3,6-Trimethylphenol-d11 | 347841-83-2 | Note: This is an isomer. |

| Dongyang Tianyu Chemical Co.,ltd[7] | 2,3,5-Trimethylphenol | 697-82-5 | Supplier of the non-deuterated compound. |

| Tokyo Chemical Industry (TCI)[8] | 2,3,5-Trimethylphenol | 697-82-5 | Supplier of the non-deuterated compound. |

| Sigma-Aldrich | 2,3,5-Trimethylphenol | 697-82-5 | Supplier of the non-deuterated compound. |

| Chem-Impex[9] | 2,3,5-Trimethylphenol | 697-82-5 | Supplier of the non-deuterated compound.[9] |

| Chemsrc[10] | 2,3,5-Trimethylphenol | 697-82-5 | Price listed for the non-deuterated compound.[10] |

Note: The pricing for this compound is subject to change and is best obtained by direct inquiry to the suppliers. The non-deuterated form, 2,3,5-Trimethylphenol, is more widely available and has listed prices from some suppliers.

Core Applications

The primary applications of 2,3,5-Trimethylphenol and its deuterated analog are centered around its role as a key intermediate in chemical synthesis and as a standard for analytical testing.

Intermediate in Vitamin E Synthesis

2,3,5-Trimethylphenol is a crucial precursor in the industrial synthesis of Vitamin E (α-tocopherol). Specifically, it is used to produce 2,3,5-trimethylhydroquinone (TMHQ), a key aromatic building block for the Vitamin E molecule.[11][12][13][14] The synthesis of Vitamin E involves the condensation of TMHQ with isophytol.[11][12][13]

The common industrial synthesis route to TMHQ starts with 2,3,6-trimethylphenol, which is oxidized to 2,3,5-trimethyl-p-benzoquinone (TMBQ). Subsequent hydrogenation of TMBQ yields the desired 2,3,5-trimethylhydroquinone.[11][13][15] An alternative process involves the direct oxidation of 2,3,5-trimethylphenol to TMBQ, which is then hydrogenated.[16][17]

Internal Standard for Analytical Quantification

Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[18] The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[18]

In the analysis of phenolic compounds in various matrices (e.g., environmental, biological), a known amount of the deuterated standard is added to the sample. The ratio of the signal from the native analyte to the deuterated standard is then used for quantification, leading to highly accurate and precise results.[18]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, this section provides an overview of a key synthetic pathway where the non-deuterated analog is a central intermediate and a general workflow for its use as an internal standard.

Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol

This three-step process is a common industrial method for producing a key precursor to Vitamin E.

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone.

-

Reactants: 2,3,6-Trimethylphenol.

-

Oxidizing Agent: Commonly hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[15][19]

-

Catalyst: Lewis acidic ionic liquids or other transition metal catalysts can be employed.[15]

-

Description: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethyl-1,4-benzoquinone. This step is a critical part of the synthesis.[15]

Step 2: Hydrogenation of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone.

-

Reactants: 2,3,5-Trimethyl-1,4-benzoquinone.

-

Reducing Agent: Hydrogen gas (H₂).

-

Catalyst: A noble metal catalyst, such as palladium on a support, is typically used.[17]

-

Description: The benzoquinone is reduced to the corresponding hydroquinone.[11][13]

Step 3: Cycloaddition of 2,3,5-Trimethylhydroquinone with Isophytol.

-

Reactants: 2,3,5-Trimethylhydroquinone and Isophytol.

-

Description: This final step in the synthesis of the Vitamin E core structure involves the acid-catalyzed condensation of the two key intermediates.[15]

General Workflow for using this compound as an Internal Standard in GC-MS Analysis

This workflow outlines the typical steps for quantifying phenolic compounds in a sample matrix.

1. Sample Preparation:

-

A known volume or weight of the sample is taken.

-

A precise amount of this compound solution of known concentration is added to the sample as an internal standard.[18]

2. Extraction:

-

The phenolic compounds, including the analyte and the internal standard, are extracted from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

3. Derivatization (Optional):

-

For improved chromatographic performance and sensitivity, the phenolic hydroxyl group can be derivatized.

4. GC-MS Analysis:

-

The extracted and prepared sample is injected into the GC-MS system.

-

The gas chromatograph separates the different compounds in the mixture.

-

The mass spectrometer detects and quantifies the analyte and the deuterated internal standard by monitoring their characteristic ions.[20][21]

5. Quantification:

-

The concentration of the analyte in the original sample is calculated based on the response ratio of the analyte to the internal standard and the known concentration of the internal standard added.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway for Vitamin E starting from 2,3,6-Trimethylphenol.

Caption: General workflow for using a deuterated internal standard in GC-MS analysis.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.at]

- 5. esslabshop.com [esslabshop.com]

- 6. biomall.in [biomall.in]

- 7. 2,3,5-trimethylphenol at Best Price in Hangzhou, Zhejiang | Dongyang Tianyu Chemical Co.,ltd [tradeindia.com]

- 8. 2,3,5-Trimethylphenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. 2,3,5-Trimethylphenol | CAS#:697-82-5 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. acrossbiotech.com [acrossbiotech.com]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 14. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 15. researchgate.net [researchgate.net]

- 16. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 17. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. aidic.it [aidic.it]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Role of 2,3,5-Trimethylphenol-D11 in Enhancing Accuracy in Environmental Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of environmental analysis, the accurate quantification of organic pollutants is paramount. Complex matrices such as water, soil, and sediment often introduce significant analytical challenges, including matrix effects and analyte loss during sample preparation, which can compromise the reliability of results. Isotope dilution mass spectrometry (IDMS) has emerged as a gold standard technique to mitigate these issues, and the use of stable isotope-labeled internal standards is central to this approach. This technical guide focuses on the application of 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-trimethylphenol, as a powerful tool for enhancing the accuracy and reliability of environmental monitoring of phenols and related compounds.

This compound serves as an ideal internal standard or surrogate for the analysis of its non-labeled counterpart and other structurally similar phenolic compounds. By introducing a known amount of this deuterated standard at the initial stage of sample preparation, analysts can effectively correct for procedural losses and signal suppression or enhancement in the mass spectrometer. Its chemical and physical properties closely mimic those of the target analytes, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes.

This guide provides an in-depth overview of the application of this compound in environmental analysis, complete with detailed experimental protocols for water and soil matrices, quantitative performance data, and visual representations of the analytical workflows.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any processing. This "spike" acts as an internal tracer that experiences the same physical and chemical manipulations as the native analyte. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of incomplete recovery or matrix-induced signal variations.

The Role of 2,3,5-Trimethylphenol-D11 in Ensuring Food Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety testing, the demand for analytical methods that are not only sensitive and specific but also robust and reliable is paramount. The complexity of food matrices often introduces variability that can compromise the accuracy of quantitative analysis. The use of stable isotope-labeled internal standards, such as 2,3,5-Trimethylphenol-D11, has become a cornerstone of high-quality analytical testing, particularly in chromatographic and mass spectrometric methods. This technical guide provides an in-depth exploration of the application of this compound as an internal standard in food safety testing, complete with a representative experimental protocol, quantitative data, and a visual representation of the underlying principles and workflows.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium for hydrogen).

This compound is the deuterated analogue of 2,3,5-trimethylphenol. By introducing a known quantity of this compound into a sample, any loss of the analyte during sample preparation, extraction, and analysis will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio, the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively correcting for any variations in the analytical process.

The use of a deuterated internal standard like this compound is crucial for several reasons:

-

Correction for Matrix Effects: Complex food matrices can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, it provides a reliable means of correction.

-

Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. The internal standard compensates for these losses.

-

Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, isotope dilution significantly improves the precision and accuracy of the analytical results.

Representative Application: Analysis of Phenolic Contaminants in Smoked Fish

To illustrate the practical application of this compound, a hypothetical, yet representative, use case is presented for the analysis of a panel of phenolic contaminants (including xylenols and other trimethylphenol isomers) in smoked fish. These compounds can be present in food as a result of the smoking process and are of interest from a food safety perspective.

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of selected phenolic compounds in smoked fish using this compound as an internal standard.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Linearity (r²) |

| 2,4-Xylenol | 8.5 | 0.5 | 1.5 | 98 ± 5 | >0.995 |

| 2,5-Xylenol | 8.7 | 0.4 | 1.2 | 102 ± 6 | >0.995 |

| 2,6-Xylenol | 8.2 | 0.6 | 1.8 | 95 ± 7 | >0.995 |

| 2,3,6-Trimethylphenol | 9.1 | 0.3 | 1.0 | 105 ± 4 | >0.998 |

| 2,4,6-Trimethylphenol | 9.3 | 0.3 | 0.9 | 103 ± 5 | >0.998 |

| This compound (IS) | 9.2 | - | - | - | - |

Experimental Protocol

This protocol details a method for the determination of phenolic contaminants in smoked fish using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Reagents and Materials

-

This compound internal standard solution (10 µg/mL in methanol)

-

Analytical standards for all target phenolic compounds

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

Anhydrous sodium sulfate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Nitrogen gas for evaporation

2. Sample Preparation and Extraction

-

Homogenize a representative 10 g sample of smoked fish.

-

Spike the homogenized sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts to the sample.

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 280 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantification

Create a calibration curve by analyzing a series of standards containing known concentrations of the target phenolic compounds and a constant concentration of the this compound internal standard. The concentration of the analytes in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to the calibration curve.

Visualization of Key Concepts

To further clarify the role and workflow of using this compound in food safety testing, the following diagrams are provided.

Conclusion

The use of this compound as a deuterated internal standard represents a critical tool in the arsenal of analytical scientists dedicated to ensuring the safety and quality of our food supply. By effectively mitigating the challenges posed by complex food matrices and multi-step analytical procedures, this and other stable isotope-labeled standards enable a level of accuracy and precision that is essential for regulatory compliance and consumer protection. The principles and methodologies outlined in this guide provide a framework for the robust and reliable quantification of phenolic and other contaminants in a variety of food products. As analytical instrumentation continues to advance in sensitivity, the role of high-quality internal standards like this compound will only become more vital in the pursuit of a safer global food system.

The Critical Role of 2,3,5-Trimethylphenol-D11 in High-Accuracy Phenol Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2,3,5-Trimethylphenol-D11 as a robust internal standard for the precise and accurate quantification of phenol and its derivatives in complex matrices. In analytical chemistry, particularly in environmental monitoring, clinical diagnostics, and pharmaceutical development, the use of stable isotope-labeled internal standards is paramount for achieving reliable results. This guide provides a comprehensive overview of the methodologies, experimental protocols, and performance data associated with the use of this compound, enabling researchers to develop and validate high-quality analytical methods.

The Power of Deuterated Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[1] For mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards, like deuterated compounds, are considered the gold standard.[1][2] These standards co-elute with the analyte and exhibit similar ionization behavior, which effectively mitigates matrix effects and enhances the accuracy and precision of the analysis.[2] this compound, a deuterated form of 2,3,5-trimethylphenol, serves as an excellent internal standard for the analysis of phenol and its alkylated derivatives due to its chemical and physical similarities to the native compounds.

Quantitative Performance Data

The use of a deuterated internal standard like this compound is expected to yield high accuracy and precision. While specific performance data for this compound is not extensively published in comparative studies, the performance of analogous deuterated phenol standards provides a strong indication of its capabilities. The following tables summarize typical validation parameters for phenol analysis using deuterated internal standards.

Table 1: Method Validation Parameters for Phenol Analysis using a Deuterated Internal Standard

| Parameter | Typical Performance | Reference |

| Recovery | 95 - 105% | [2] |

| Precision (RSD) | < 5% | [2] |

| Linearity (r²) | > 0.995 | [3] |

| Limit of Detection (LOD) | 0.02 - 0.58 µg/L | [4] |

| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/L | [4] |

Table 2: Comparison of Internal Standard Types for Phenol Analysis

| Internal Standard Type | Typical Recovery (%) | Typical Precision (%RSD) | Matrix Effect Mitigation | Key Advantages |

| Deuterated (e.g., this compound) | 95 - 105 | < 5 | Excellent | Co-elutes with the analyte, providing superior correction for extraction and ionization variations.[2] |

| Non-isotopically Labeled (e.g., 2-chlorophenol) | 80 - 110 | < 15 | Moderate | Cost-effective, but may not fully compensate for matrix effects due to differences in chemical properties.[5] |

| No Internal Standard | Variable | > 20 | Poor | Prone to significant errors from sample loss and instrument variability. |

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining reliable analytical data. The following sections provide detailed methodologies for the analysis of phenols in water samples using this compound as an internal standard, adapted from established EPA methods and scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of phenols from aqueous samples.[1][6]

Materials:

-

Water sample (1 L)

-

This compound internal standard solution (in methanol)

-

Sulfuric acid (for preservation)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

C18 SPE cartridge

-

Nitrogen gas evaporator

Procedure:

-

Sample Preservation: Acidify the water sample to a pH < 2 with sulfuric acid.[4]

-

Spiking: Add a known amount of this compound internal standard solution to the water sample.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Interference Elution: Wash the cartridge with 10 mL of deionized water to remove any polar interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

-

Analyte Elution: Elute the trapped phenols and the internal standard with 5-10 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]

-

Injector: Splitless mode at 250°C[2]

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes[2]

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Phenol: m/z 94, 65, 66

-

2,3,5-Trimethylphenol: m/z 136, 121

-

This compound: m/z 147 (quantification ion), 132 (qualifier ion)

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Quantify the concentration of phenol in the samples using the generated calibration curve.[1]

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for phenol analysis.

Caption: Logic of using an internal standard.

References

physical and chemical properties of 2,3,5-Trimethylphenol-D11

An In-Depth Technical Guide to 2,3,5-Trimethylphenol-D11

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this isotopically labeled compound. This document includes a summary of its physicochemical properties, detailed experimental protocols, and visualizations of relevant chemical syntheses.

Core Physical and Chemical Properties

This compound is the deuterated analog of 2,3,5-trimethylphenol. The following table summarizes the key physical and chemical properties for both the deuterated and the non-deuterated (parent) compound.

| Property | This compound | 2,3,5-Trimethylphenol (Parent Compound) |

| Molecular Formula | C₉D₁₁HO[1] | C₉H₁₂O[2][3][4][5] |

| Molecular Weight | 147.2588 g/mol [1] | 136.19 g/mol [2][3][4] |

| Accurate Mass | 147.1579 Da[1] | 136.088821 Da[2] |

| CAS Number | 362049-46-5[1] | 697-82-5[1][2][3][4][5][6][7][8] |

| Appearance | - | White to light yellow solid[9], White to off-white powder[8] |

| Melting Point | - | 92-95 °C[2][8], 93-94 °C[7], 95-96 °C[5] |

| Boiling Point | - | 230-231 °C[7][8], 231.1±9.0 °C[2], 233 °C[5] |

| Solubility | - | Soluble in alcohol[7]. Water solubility: 762 mg/L at 25 °C[7]. Slightly soluble in water. Soluble in DMSO at 50 mg/mL[10]. |

| Density | - | 1.0±0.1 g/cm³[2] |

| Flash Point | - | 103.6±8.4 °C[2] |

| pKa (Strongest Acidic) | - | 10.57 |

| LogP | - | 2.86[2], 2.73 |

| Vapor Pressure | - | 0.0±0.5 mmHg at 25°C[2] |

Experimental Protocols

Synthesis of 2,3,5-Trimethylphenol

A common method for the synthesis of 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol.[11]

Materials:

-

2,3,6-trimethylphenol (raw material)[11]

-

Aluminum trihalide (e.g., aluminum chloride, aluminum bromide)[11]

-

Organic solvent (optional, e.g., n-hexane, n-heptane, octane, cyclohexane, benzene, toluene, xylene)[11]

Procedure:

-

The rearrangement reaction is carried out with 2,3,6-trimethylphenol as the starting material.[11]

-

The reaction is conducted under the action of an aluminum trihalide catalyst.[11] The molar ratio of aluminum trihalide to 2,3,6-trimethylphenol can range from 1:1 to 3:1.[11]

-

The reaction can be performed without a solvent or in the presence of an organic solvent.[11] The amount of solvent used is typically 1 to 10 times the mass of the 2,3,6-trimethylphenol.[11]

-

The reaction temperature is maintained between 90 °C and 170 °C.[11]

-

The product, 2,3,5-trimethylphenol, is obtained after the rearrangement reaction.[11]

Purification by Crystallization

Purification of 2,3,5-trimethylphenol can be achieved through crystallization.[8][12]

Materials:

-

Crude 2,3,5-trimethylphenol

-

Solvent (e.g., water, petroleum ether, or a low molecular weight alcohol like isopropyl alcohol)[8][12]

Procedure:

-

Dissolve the crude 2,3,5-trimethylphenol in a suitable solvent, such as water or petroleum ether.[8]

-

Allow the solution to cool, which will induce the crystallization of the purified phenol.

-

Separate the crystals from the mother liquor, for instance, by filtration.[12]

-

For higher purity, the recrystallization process can be repeated multiple times.[12]

Applications and Chemical Reactions

2,3,5-Trimethylphenol is a valuable intermediate in organic synthesis.[9] It is notably used in the production of intermediates for the synthesis of Vitamin E (alpha-tocopherol) and tretinoin.[8][12]

Etherification of 2,3,5-Trimethylphenol

An example of its chemical reactivity is the etherification reaction to produce a methylated derivative.[9]

Experimental Workflow for Etherification

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2,3,5-Trimethylphenol | CAS#:697-82-5 | Chemsrc [chemsrc.com]

- 3. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]

- 8. 2,3,5-Trimethylphenol | 697-82-5 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2,3,5-Trimethylphenol | TargetMol [targetmol.com]

- 11. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 12. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]

Methodological & Application

2,3,5-Trimethylphenol-D11 GC-MS analysis protocol

An Application Note for the GC-MS Analysis of 2,3,5-Trimethylphenol using 2,3,5-Trimethylphenol-D11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylphenol is an alkylphenol of interest in various fields, including environmental analysis and as a potential impurity or starting material in pharmaceutical manufacturing. Accurate and precise quantification of this compound often requires a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds like 2,3,5-trimethylphenol. The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution method is considered the gold standard for quantification.[1] This approach corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]

This application note provides a detailed protocol for the GC-MS analysis of 2,3,5-trimethylphenol, employing this compound as an internal standard. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are two common extraction techniques.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for aqueous samples.

-

To a 100 mL sample, add a known amount of this compound internal standard solution.

-

Adjust the pH of the sample to acidic conditions (pH < 2) using a suitable acid (e.g., hydrochloric acid).

-

Transfer the sample to a separatory funnel.

-

Add 50 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction with two additional 50 mL portions of the organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

This method is also suitable for aqueous samples and can be more efficient than LLE.

-

Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) according to the manufacturer's instructions.

-

Add a known amount of this compound internal standard solution to a 250 mL sample.

-

Load the sample onto the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with a suitable solvent to remove interferences.

-

Elute the analyte and internal standard with a small volume of an appropriate organic solvent (e.g., acetonitrile or dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL.

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 275 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Data Analysis

Quantification is performed by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Data Presentation

Retention Times and Selected Ions

The following table summarizes the expected retention time and the ions to be monitored for 2,3,5-trimethylphenol and the proposed ions for its deuterated internal standard.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2,3,5-Trimethylphenol | ~11.2 | 136 | 121, 91, 135 |

| This compound | ~11.2 | 147 (Proposed) | 132, 98 (Proposed) |

Retention time is approximate and should be confirmed experimentally. Ions for this compound are proposed based on an 11-deuterium substitution and should be confirmed by analyzing the standard.

Illustrative Quantitative Data

The following table provides an example of the type of quantitative data that should be generated during method validation. The values presented are for general phenols and may not be representative of 2,3,5-trimethylphenol.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L |

| Linearity (r²) | > 0.995 |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of 2,3,5-Trimethylphenol.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Phenols Using 2,3,5-Trimethylphenol-D11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of chemical constituents found ubiquitously in the environment due to both natural and industrial processes. Their presence in water sources is of significant concern due to their potential toxicity and endocrine-disrupting properties, even at trace levels. Consequently, robust and sensitive analytical methods are imperative for their accurate quantification to ensure environmental safety and for toxicological assessment in the context of drug development.

This document provides a detailed application note and protocol for the analysis of phenols in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, and utilizes 2,3,5-Trimethylphenol-D11 as a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Experimental Protocols

This section details the complete workflow for the analysis of phenols in water, from sample preparation to data acquisition.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, quench with 50 mg of sodium ascorbate per liter of sample. Acidify the sample to a pH of 2-3 with concentrated sulfuric or hydrochloric acid to improve the stability of the phenolic compounds.

-

Internal Standard Spiking: Fortify each 500 mL water sample with this compound to a final concentration of 10 µg/L.

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to dry.

-

Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

-

Elution: Elute the retained phenols with 2 x 4 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transition Optimization for 2,3,5-Trimethylphenol and this compound

-

Precursor Ion Identification:

-

Prepare a 1 µg/mL solution of 2,3,5-trimethylphenol and this compound in the initial mobile phase.

-

Infuse the solutions directly into the mass spectrometer or perform an LC-MS analysis in full scan mode to determine the deprotonated molecular ions [M-H]⁻.

-

The expected precursor ion for 2,3,5-trimethylphenol (C₉H₁₂O, MW: 136.19 g/mol ) is m/z 135.1.

-

The expected precursor ion for this compound (C₉HD₁₁O, MW: 147.26 g/mol ) is m/z 146.2.

-

-

Product Ion Identification and Collision Energy Optimization:

-

Perform a product ion scan for each precursor ion.

-

Vary the collision energy (e.g., in 5 eV steps from 5 to 40 eV) to find the optimal energy that produces the most abundant and stable fragment ions.

-

Select at least two abundant and specific product ions for each compound to be used as quantifier and qualifier transitions in the MRM method. A common fragmentation for phenols is the loss of a methyl group (-15 Da).

-

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of various phenolic compounds. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: MRM Transitions and Retention Times for Selected Phenols

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Retention Time (min) |

| Phenol | 93.0 | 65.0 | 41.0 | 25 | 3.5 |

| 2-Chlorophenol | 127.0 | 91.0 | 65.0 | 20 | 4.2 |

| 4-Chlorophenol | 127.0 | 91.0 | 65.0 | 20 | 4.5 |

| 2,4-Dichlorophenol | 161.0 | 125.0 | 99.0 | 18 | 5.1 |

| 2,4,6-Trichlorophenol | 195.0 | 159.0 | 133.0 | 15 | 5.8 |

| 2,3,5-Trimethylphenol | 135.1 | To be determined | To be determined | To be determined | To be determined |

| This compound (IS) | 146.2 | To be determined | To be determined | To be determined | To be determined |

Table 2: Method Performance Data for Selected Phenols in Water

| Compound | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |

| Phenol | 5 | 15 | 95 ± 5 | < 10 |

| 2-Chlorophenol | 2 | 7 | 98 ± 4 | < 8 |

| 4-Chlorophenol | 2 | 6 | 97 ± 6 | < 9 |

| 2,4-Dichlorophenol | 1 | 3 | 102 ± 5 | < 7 |

| 2,4,6-Trichlorophenol | 0.5 | 1.5 | 105 ± 7 | < 10 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of phenols in water.

Conceptual Signaling Pathways Affected by Phenolic Compounds

For professionals in drug development, understanding the biological impact of phenols is crucial. Many phenolic compounds can modulate intracellular signaling pathways, which is relevant to their potential therapeutic or toxic effects.

Caption: Conceptual overview of signaling pathways modulated by phenolic compounds.

Optimizing Analytical Accuracy: A Guide to 2,3,5-Trimethylphenol-D11 Internal Standard Concentration

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis using chromatographic techniques.

Introduction:

In the precise world of quantitative analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is paramount for achieving accurate and reliable results. An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard closely mimics the chemical and physical properties of the analyte of interest. For the analysis of phenolic compounds, the deuterated analog, 2,3,5-Trimethylphenol-D11, serves as an excellent internal standard due to its structural similarity and mass difference from the unlabeled analyte, which allows for its distinct detection by a mass spectrometer.[1][2]

This document provides a comprehensive guide and detailed protocols for determining the optimal concentration of this compound as an internal standard to ensure the highest quality data in quantitative analyses.

Principle of Internal Standard Calibration

The fundamental principle of internal standard calibration lies in the use of a response ratio. Instead of relying on the absolute signal of the analyte, the ratio of the analyte's response to the internal standard's response is used for quantification.[2][3] This ratio is then plotted against the analyte's concentration to create a calibration curve. This approach effectively mitigates errors arising from sample loss during preparation, injection inconsistencies, and fluctuations in detector response, as both the analyte and the internal standard are affected proportionally.[2][3]

Selecting the Optimal Concentration: Key Considerations

The concentration of the internal standard is a critical parameter that can significantly impact the linearity, accuracy, and precision of the analytical method. While there is no single universal concentration, the following are key considerations and general guidelines for optimization:

-

Analyte Concentration Range: The concentration of the internal standard should ideally be within the range of the expected analyte concentrations in the samples. A common practice is to select a concentration that provides a detector response that is approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ).[4]

-

Linearity of the Calibration Curve: In some instances, particularly with wide calibration ranges, using an internal standard concentration that is higher than the ULOQ can improve the linearity of the calibration curve.[4] This is because a higher concentration of the internal standard can help to normalize ionization suppression or enhancement effects across the calibration range.

-

Detector Saturation: The chosen concentration should not lead to saturation of the detector. The response for both the analyte and the internal standard should fall within the linear dynamic range of the instrument.

-

Precision and Accuracy: The optimal concentration will ultimately be the one that yields the best precision (low relative standard deviation, %RSD) and accuracy (low percent bias) for the quality control samples across the entire calibration range.

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of a target phenolic analyte.

Objective: To determine the concentration of this compound that provides the best linearity, precision, and accuracy for the quantification of the target analyte.

Materials:

-

Target phenolic analyte standard

-

This compound internal standard

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

Blank matrix (e.g., plasma, water, soil extract)

-

Calibrated pipettes and volumetric flasks

-

GC-MS or LC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Preparation of Internal Standard Spiking Solutions:

-

Prepare three different concentrations of the this compound spiking solution. The concentrations should be chosen based on the expected analyte concentration range. For this example, we will test 10 ng/mL, 50 ng/mL, and 250 ng/mL.

-

-

Sample Preparation and Analysis:

-

For each of the three internal standard concentrations being tested:

-

Prepare a set of calibration curve samples by adding a fixed volume of each calibration standard and a fixed volume of the internal standard spiking solution to a blank matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner. Prepare at least five replicates of each QC level.

-

Process all samples (calibration standards and QCs) according to the established analytical method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Analyze the processed samples using the appropriate GC-MS or LC-MS method.

-

-

-

Data Evaluation:

-

For each of the three internal standard concentrations tested:

-

Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (R²).

-

Calculate the concentration of the QC samples using the corresponding calibration curve.

-

Calculate the precision (%RSD) and accuracy (% bias) for each QC level.

-

-

Data Presentation and Interpretation

The results of the optimization experiment should be summarized in tables to facilitate comparison and selection of the optimal internal standard concentration.

Table 1: Effect of this compound Concentration on Calibration Curve Linearity

| Internal Standard Concentration (ng/mL) | Calibration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (R²) |

| 10 | 1 - 1000 | y = 0.102x + 0.005 | 0.9985 |

| 50 | 1 - 1000 | y = 0.021x + 0.001 | 0.9992 |

| 250 | 1 - 1000 | y = 0.004x + 0.000 | 0.9998 |

In this hypothetical example, increasing the internal standard concentration resulted in a higher coefficient of determination, indicating improved linearity.

Table 2: Precision and Accuracy Data for Quality Control Samples at Different Internal Standard Concentrations

| Internal Standard Concentration (ng/mL) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (% Bias) |

| 10 | Low | 3 | 2.7 | 8.5 | -10.0 |

| Mid | 75 | 80.2 | 6.2 | +6.9 | |

| High | 750 | 810.5 | 5.1 | +8.1 | |

| 50 | Low | 3 | 2.9 | 5.1 | -3.3 |

| Mid | 75 | 76.5 | 3.8 | +2.0 | |

| High | 750 | 735.0 | 2.5 | -2.0 | |

| 250 | Low | 3 | 3.1 | 4.5 | +3.3 |

| Mid | 75 | 74.2 | 2.1 | -1.1 | |

| High | 750 | 759.0 | 1.8 | +1.2 |

Interpretation and Selection of Optimal Concentration:

Based on the data presented in Tables 1 and 2, the 250 ng/mL concentration for this compound provides the most desirable performance. This is evidenced by:

-

Highest Linearity: The R² value of 0.9998 is the closest to 1.0, indicating the best fit of the data to the linear model.

-

Best Precision: The %RSD values are consistently the lowest across all QC levels, demonstrating high repeatability.

-

Highest Accuracy: The % bias values are closest to zero for all QC levels, indicating that the measured values are very close to the true nominal values.

Regulatory guidelines, such as those from the FDA and EMA, generally accept precision values within ±15% (±20% for the Lower Limit of Quantification, LLOQ) and accuracy values within ±15% of the nominal concentration. A[5][6]ll three tested concentrations fall within these acceptance criteria; however, the 250 ng/mL concentration provides the most robust and reliable results.

Final Protocol for Quantitative Analysis

Once the optimal concentration of this compound is determined (in this case, 250 ng/mL), this concentration should be used consistently for the preparation of all subsequent samples, including calibration standards, quality controls, and unknown samples.

Logical Relationship for Final Method Implementation

Caption: Standard operating procedure for sample analysis using the optimized internal standard concentration.

Conclusion

The systematic optimization of the internal standard concentration is a critical step in the development and validation of robust quantitative analytical methods. By following the detailed protocols and evaluation criteria outlined in this application note, researchers can confidently determine the optimal concentration of this compound for their specific application. This will ensure the generation of high-quality, reliable, and reproducible data, which is essential in research, drug development, and regulatory submissions. The use of a well-optimized, deuterated internal standard like this compound is a cornerstone of best practices in modern analytical chemistry.

References

Application Note: Solid-Phase Extraction of Phenols from Water Samples Using 2,3,5-Trimethylphenol-D11 as an Internal Standard

AN-SPE-PHE-001

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater and drinking water sources. Due to their toxicity, monitoring their concentration is a critical aspect of environmental protection and public health. This application note details a robust and reliable method for the extraction and concentration of various phenols from water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method incorporates 2,3,5-Trimethylphenol-D11 as an internal standard to ensure high accuracy and precision in quantification. This protocol is based on the principles of US EPA Method 528, a widely accepted standard for the determination of phenols in drinking water.[1][2][3][4]

Principle

A 1-liter water sample, after dechlorination and acidification, is passed through a solid-phase extraction cartridge containing a polystyrene-divinylbenzene sorbent. The phenolic compounds are retained on the sorbent by hydrophobic interactions.[3] After washing the cartridge to remove interferences, the target analytes are eluted with dichloromethane (DCM). The eluate is then concentrated, and an internal standard, this compound, is added before analysis by GC-MS. The use of a deuterated internal standard helps to correct for variations in extraction efficiency and instrument response, leading to more accurate and precise results.

Quantitative Data Summary

The following tables summarize the typical performance data for the solid-phase extraction of various phenolic compounds using this method. The data is compiled from various studies employing similar methodologies.

Table 1: Method Detection Limits (MDLs) and Concentration Range

| Analyte | Method Detection Limit (MDL) (µg/L) | Linear Concentration Range (µg/L) |

| Phenol | 0.02 - 0.58 | 0.1 - 15 |

| 2-Chlorophenol | 0.02 - 0.58 | 0.1 - 15 |

| 2,4-Dichlorophenol | 0.02 - 0.58 | 0.1 - 15 |

| 2,4,6-Trichlorophenol | 0.02 - 0.58 | 0.1 - 15 |

| Pentachlorophenol | 0.02 - 0.58 | 1.0 - 15 |

| 2-Nitrophenol | 0.02 - 0.58 | 0.1 - 15 |

| 4-Nitrophenol | 0.02 - 0.58 | 1.0 - 15 |

| 2,4-Dinitrophenol | 0.02 - 0.58 | 1.0 - 15 |

| 2-Methylphenol | 0.02 - 0.58 | 0.1 - 15 |

| 2,4-Dimethylphenol | 0.02 - 0.58 | 0.1 - 15 |

| 4-Chloro-3-methylphenol | 0.02 - 0.58 | 0.1 - 15 |

| 2-Methyl-4,6-dinitrophenol | 0.02 - 0.58 | 1.0 - 15 |

Data compiled from EPA Method 528 documentation.[2][5]

Table 2: Analyte Recovery Rates

| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Phenol | 85.1 - 108.4 | < 10 |

| 2-Chlorophenol | 85.1 - 108.4 | < 10 |

| 2,4-Dichlorophenol | 85.1 - 108.4 | < 10 |

| 2,4,6-Trichlorophenol | 85.1 - 108.4 | < 10 |

| Pentachlorophenol | 85.1 - 108.4 | < 10 |

| 2-Nitrophenol | 85.1 - 108.4 | < 10 |

| 4-Nitrophenol | 85.1 - 108.4 | < 10 |

| 2,4-Dinitrophenol | 85.1 - 108.4 | < 10 |

| 2-Methylphenol | 85.1 - 108.4 | < 10 |

| 2,4-Dimethylphenol | 85.1 - 108.4 | < 10 |

| 4-Chloro-3-methylphenol | 85.1 - 108.4 | < 10 |

| 2-Methyl-4,6-dinitrophenol | 85.1 - 108.4 | < 10 |

Recovery data based on studies using polystyrene-divinylbenzene SPE cartridges.[3]

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: Polystyrene-divinylbenzene, 500 mg, 6 mL

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade or higher

-

Acids: Hydrochloric Acid (HCl), 6 N

-

Dechlorinating Agent: Sodium sulfite

-

Drying Agent: Anhydrous sodium sulfate

-

Internal Standard: this compound solution (e.g., 100 µg/mL in methanol)

-

Phenol Standards: Analytical grade standards for all target phenols

-

Reagent Water: Purified water free of target analytes

Instrumentation

-

Solid-Phase Extraction Manifold

-

Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

-

Concentrator/Evaporation System (e.g., nitrogen evaporator)

-

Vortex Mixer

-

pH Meter

Detailed Protocol

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Wash the cartridges with 3 x 5 mL of DCM.

-

Condition the cartridges with 3 x 5 mL of methanol, ensuring the sorbent does not go dry after the final wash.[3]

-

Equilibrate the cartridges with 3 x 5 mL of reagent water adjusted to pH ≤ 2 with HCl.

-

-

Sample Loading:

-

Load the entire 1 L pre-treated water sample onto the conditioned SPE cartridge.

-

Maintain a flow rate of approximately 10-15 mL/min.

-

-

Cartridge Washing and Drying:

-

After the entire sample has passed through, wash the cartridge with 2 x 5 mL of reagent water (pH ≤ 2).

-

Dry the cartridge under full vacuum for 15-20 minutes to remove residual water.[3]

-

-

Elution:

-

Place collection vials in the manifold.

-